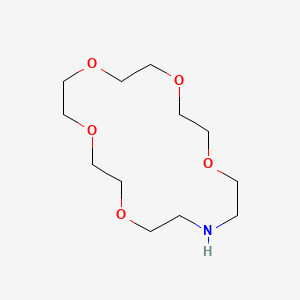

1,4,7,10,13-Pentaoxa-16-azacyclooctadecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10,13-pentaoxa-16-azacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO5/c1-3-14-5-7-16-9-11-18-12-10-17-8-6-15-4-2-13-1/h13H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXKUSNBCPPKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCOCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187560 | |

| Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow mass; Hygroscopic; [Acros Organics MSDS] | |

| Record name | 1-Aza-18-crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33941-15-0 | |

| Record name | Aza-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33941-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033941150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13-pentaoxa-16-azacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10,13-Pentaoxa-16-azacyclooctadecane, commonly known as aza-18-crown-6, is a macrocyclic polyether of significant interest in supramolecular chemistry and various applied scientific fields. Its unique architecture, featuring a combination of ether and secondary amine functionalities within an 18-membered ring, endows it with remarkable ionophoric properties. This guide provides a comprehensive technical overview of aza-18-crown-6, delving into its chemical and physical properties, synthesis methodologies, cation binding characteristics, and diverse applications, with a particular focus on its potential in drug delivery and analytical sciences.

Introduction: The Significance of Aza-Crown Ethers

Crown ethers, first synthesized by Charles J. Pedersen, are a class of cyclic polyethers renowned for their ability to selectively bind cations.[1] The introduction of a nitrogen atom into the macrocyclic ring to form an aza-crown ether, such as this compound, introduces a new dimension of functionality. The nitrogen atom not only participates in cation coordination but also serves as a reactive handle for further chemical modifications, allowing for the synthesis of a wide array of functional derivatives.[2] This versatility makes aza-18-crown-6 a valuable building block for creating more complex molecular architectures like lariat ethers and bis-crown ethers, which are instrumental in the development of advanced materials and pharmaceutical intermediates.[3]

Physicochemical Properties

This compound is a hygroscopic, slightly yellow crystalline solid at room temperature.[1] It is characterized by its insolubility in water but exhibits solubility in various organic solvents.[3][4]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Aza-18-crown-6, Aza-18-crown-6 | [1] |

| CAS Number | 33941-15-0 | [4] |

| Molecular Formula | C₁₂H₂₅NO₅ | [1] |

| Molecular Weight | 263.33 g/mol | [1] |

| Melting Point | 46-49 °C | [4] |

| Boiling Point | ~406.57 °C (rough estimate) | [4] |

| Appearance | White to light yellow powder/crystalline | [4] |

| Solubility | Insoluble in water | [3][4] |

| pKa | 8.69 ± 0.20 (Predicted) | [4] |

Synthesis of this compound

The synthesis of aza-crown ethers generally follows modifications of the Williamson ether synthesis, often employing a template effect to enhance the yield of the desired macrocycle. A common strategy involves the reaction of a diol with a dihalide or a ditosylate in the presence of a base. For aza-18-crown-6, this can be conceptualized as the cyclization of a linear precursor containing the requisite oxygen and nitrogen atoms.

Conceptual Synthetic Pathway

Caption: A conceptual synthetic workflow for aza-18-crown-6.

Illustrative Experimental Protocol

While specific, detailed protocols for the synthesis of this compound are often proprietary or embedded within broader synthetic schemes, a general procedure can be outlined based on established methods for analogous aza-crown ethers.[5]

Materials:

-

Pentaethylene glycol

-

Thionyl chloride or p-Toluenesulfonyl chloride

-

Ethanolamine

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

Procedure:

-

Activation of Pentaethylene Glycol: Convert pentaethylene glycol into a dihalide or ditosylate. For example, react pentaethylene glycol with two equivalents of p-toluenesulfonyl chloride in the presence of a base like pyridine to form pentaethylene glycol ditosylate.

-

Cyclization Reaction: Under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, slowly add a solution of the activated pentaethylene glycol and ethanolamine to a suspension of a strong base (e.g., NaH) in a heated, stirred solution of DMF. The high-dilution is typically achieved by using a syringe pump to add the reactants over several hours.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the excess base is carefully quenched. The solvent is removed under reduced pressure. The residue is then subjected to extraction and chromatographic purification (e.g., column chromatography on silica gel or alumina) to isolate the desired this compound.

Causality behind Experimental Choices:

-

High Dilution: This is a critical factor in macrocycle synthesis. By keeping the concentration of the linear precursors low, the probability of the two ends of the same molecule reacting with each other (intramolecular cyclization) is much higher than the probability of two different molecules reacting (intermolecular polymerization).

-

Template Effect: In some crown ether syntheses, an alkali metal cation (like K⁺ for 18-crown-6) is used as a template. The cation organizes the linear precursor into a cyclic conformation, bringing the reactive ends into proximity and thus increasing the yield of the desired macrocycle.

-

Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the alcohol and amine groups without participating in side reactions. A polar aprotic solvent is used to dissolve the reactants and facilitate the nucleophilic substitution reactions.

Cation Binding Properties: The Heart of Functionality

The defining characteristic of aza-18-crown-6 is its ability to form stable complexes with a variety of cations. This is a result of the coordination of the cation by the lone pairs of electrons on the oxygen and nitrogen atoms within the macrocyclic cavity. The size of the cavity in 18-membered crown ethers is particularly well-suited for the potassium ion (K⁺), leading to high binding affinity.[3] However, aza-18-crown-6 is also known to form stable complexes with a wide range of other alkali, alkaline earth, and even some transition metal cations.[6]

Factors Influencing Cation Selectivity

The selectivity of aza-18-crown-6 for different cations is governed by a delicate balance of several factors:

-

Size-Fit Relationship: The cation that best fits the cavity of the crown ether will generally form the most stable complex.

-

Cation Charge Density: Cations with higher charge densities will have stronger electrostatic interactions with the donor atoms of the crown ether.

-

Solvation Effects: The energy required to desolvate the cation before it can enter the crown ether's cavity plays a significant role.

-

Conformation of the Macrocycle: The flexibility of the crown ether ring allows it to adopt different conformations to accommodate cations of varying sizes.

Stability Constants (log Kₛ)

| Cation | Ionic Radius (Å) | log Kₛ for 18-crown-6 in Water |

| Li⁺ | 0.76 | 0.8 |

| Na⁺ | 1.02 | 1.6 |

| K⁺ | 1.38 | 2.03 |

| Rb⁺ | 1.52 | 1.56 |

| Cs⁺ | 1.67 | 0.99 |

Note: Data for 18-crown-6 is provided as a reference. The stability constants for aza-18-crown-6 may differ.

One study on a bis(aza-18-crown-6)-containing dienone reported a log Kₛ of 2.72 for its 1:2 complex with K⁺ in acetonitrile, indicating strong binding.[6]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various scientific disciplines.

Ion-Selective Electrodes and Sensors

Aza-18-crown-6 and its derivatives are excellent ionophores for the construction of ion-selective electrodes (ISEs), particularly for the detection of potassium and other metal ions.[7]

Principle of Operation:

An ISE based on aza-18-crown-6 typically consists of a polymeric membrane (e.g., PVC) impregnated with the crown ether. When the electrode is immersed in a sample solution, the aza-18-crown-6 selectively complexes with the target cation at the membrane-solution interface. This creates a potential difference across the membrane that is proportional to the logarithm of the cation's activity in the sample.

Workflow for ISE Fabrication and Use:

Caption: A simplified workflow for the fabrication and use of an aza-18-crown-6 based ion-selective electrode.

Drug Delivery Systems

The ability of aza-crown ethers to interact with biological cations and their functionalizable nature makes them promising candidates for drug delivery applications.[8] While much of the research has focused on derivatives of diaza-18-crown-6, the principles can be extended to monoaza analogs.

Potential Mechanisms of Action:

-

Vesicle Formation: Amphiphilic derivatives of aza-crown ethers can self-assemble into vesicles, such as liposomes, which can encapsulate and transport drugs.[9]

-

Enhanced Membrane Permeability: By complexing with cations present in biological membranes, aza-crown ethers can facilitate the transport of attached drug molecules across cellular barriers.

-

Targeted Delivery: The nitrogen atom can be functionalized with targeting moieties (e.g., antibodies, peptides) to direct the drug-carrier system to specific cells or tissues.

Illustrative Protocol for Liposome Preparation for Drug Encapsulation:

This protocol describes a general method for preparing liposomes, which could be adapted for use with a hydrophobically modified aza-18-crown-6 derivative.[10]

Materials:

-

Phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - POPC)

-

Cholesterol (as a stabilizer)

-

Aza-18-crown-6 derivative (hydrophobically modified)

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform, ethanol)

-

Aqueous buffer (e.g., phosphate-buffered saline - PBS)

Procedure:

-

Lipid Film Hydration Method:

-

Dissolve the phospholipids, cholesterol, and the aza-18-crown-6 derivative in an organic solvent in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Hydrate the lipid film with an aqueous solution of the drug by vortexing or sonication. This will lead to the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Size Reduction:

-

To obtain unilamellar vesicles of a desired size, the MLV suspension can be subjected to sonication (using a probe sonicator or a bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

-

-

Purification:

-

Remove the unencapsulated drug by dialysis, gel filtration chromatography, or centrifugation.

-

Phase Transfer Catalysis

Aza-18-crown-6 can act as a phase transfer catalyst, facilitating reactions between reactants that are soluble in immiscible phases (e.g., an aqueous phase and an organic phase).

Mechanism of Action:

The crown ether complexes with a cation from the aqueous phase (e.g., K⁺ from KMnO₄). The hydrophobic exterior of the crown ether then allows the complexed cation and its associated anion (e.g., MnO₄⁻) to be transported into the organic phase, where the "naked" anion can react with the organic substrate.[2]

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of aza-18-crown-6 will show characteristic signals for the methylene protons of the polyether backbone and the protons adjacent to the nitrogen atom. The chemical shifts and coupling patterns provide detailed information about the molecular structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the macrocycle, confirming the number of unique carbon atoms.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages and the N-H stretching and bending vibrations of the secondary amine group.

-

Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as oxidizing agents.

Conclusion

This compound is a cornerstone molecule in the field of supramolecular chemistry. Its well-defined structure, predictable cation binding behavior, and the synthetic versatility afforded by the secondary amine group make it an invaluable tool for researchers in chemistry, materials science, and drug development. From the design of sophisticated ion sensors to the development of novel drug delivery platforms, the potential applications of aza-18-crown-6 and its derivatives continue to expand, promising further innovations in these critical areas of scientific endeavor.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pestov, A. V., Nechaev, A. V., Slepukhin, P. A., Charushin, V. N., & Chupakhin, O. N. (2021). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Molecules, 26(8), 2205. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamics of the Complexation of 1-Aza-18-Crown-6 with Ag+ Ions in H2O–DMSO Solvents. Retrieved from [Link]

- Kovacs, Z., Archer, E. A., Russell, M. K., & Sherry, A. D. (1999). A convenient synthesis of 1,4,7,10,13-pentaazacyclopentadecane.

-

Al-Badri, Y. N., Chaw, C. S., & Elkordy, A. A. (2023). Insights into Asymmetric Liposomes as a Potential Intervention for Drug Delivery Including Pulmonary Nanotherapeutics. Pharmaceutics, 15(1), 294. Retrieved from [Link]

-

Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Liposomes: A Novel Application of Microengineered Membranes - Investigation of the Process Parameters and Application to the Encapsulation of Vitamin E. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Retrieved from [Link]

-

ResearchGate. (n.d.). Strontium Ion-Selective Electrode Based on 18-Crown-6 in PVC Matrix. Retrieved from [Link]

-

Science.gov. (n.d.). crown ethers 18-crown-6: Topics by Science.gov. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

ACS Publications. (n.d.). Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b][3][6]benzothiazinium Chloride with Human Serum Albumin. Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties [mdpi.com]

- 3. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 4. 18-Crown-6 [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.unl.pt [research.unl.pt]

- 8. researchgate.net [researchgate.net]

- 9. Insights into Asymmetric Liposomes as a Potential Intervention for Drug Delivery Including Pulmonary Nanotherapeutics - SURE [sure.sunderland.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure and Conformation of Aza-18-Crown-6 Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aza-18-crown-6 ether, a heterocyclic macrocycle, represents a fascinating intersection of supramolecular chemistry and materials science. As an analogue of the well-known 18-crown-6, the substitution of an oxygen atom with a nitrogen atom introduces a site for protonation and functionalization, dramatically expanding its chemical versatility and potential applications.[1] This guide provides a comprehensive technical overview of the structure, conformational dynamics, and analytical characterization of aza-18-crown-6, offering insights for researchers and professionals in drug development and related scientific fields. The unique properties of aza-crown ethers, such as their ability to selectively bind cations and their potential as ionophores, make them promising candidates for various therapeutic and diagnostic applications.[2][3][4]

I. Molecular Structure and Synthesis

The fundamental structure of aza-18-crown-6, systematically named 1,4,7,10,13-pentaoxa-16-azacyclooctadecane, consists of an eighteen-membered ring containing five ether oxygen atoms and one secondary amine nitrogen atom. This arrangement imparts a flexible yet pre-organized cavity capable of encapsulating various guest species.

A. Synthesis of Aza-18-Crown-6

The synthesis of aza-crown ethers generally follows established macrocyclization strategies, often involving a modified Williamson ether synthesis.[5][6] A common approach involves the reaction of a diol with a ditosylate or a dihalide under high-dilution conditions to favor intramolecular cyclization over polymerization. For aza-18-crown-6, a typical synthesis involves the reaction of diethylene glycol with a tosylated or halogenated derivative of a triamine precursor.[1]

Illustrative Synthetic Protocol:

A widely adopted synthetic route is the Richman-Atkins synthesis, which utilizes tosylamides to prevent polymerization and promote cyclization.

Step 1: Preparation of the Ditriflate of Tetraethylene Glycol

-

Dissolve tetraethylene glycol in dichloromethane at 0 °C.

-

Add pyridine as a base.

-

Slowly add trifluoromethanesulfonic anhydride dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work up the reaction by washing with dilute acid, water, and brine, followed by drying over an anhydrous salt (e.g., MgSO₄) and solvent removal under reduced pressure.

Step 2: Cyclization with N-Benzylethanolamine

-

Dissolve N-benzylethanolamine and the ditriflate of tetraethylene glycol in a suitable aprotic solvent like acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate, to act as a proton scavenger.

-

Heat the reaction mixture to reflux under an inert atmosphere for an extended period (typically 24-48 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl-aza-18-crown-6.

Step 3: Deprotection to Aza-18-Crown-6

-

Dissolve the N-benzyl-aza-18-crown-6 in a suitable solvent such as methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation at elevated pressure.

-

Monitor the reaction until the benzyl group is completely cleaved.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain aza-18-crown-6.

II. Conformational Analysis: A Dynamic Landscape

The biological and chemical activity of aza-18-crown-6 is intrinsically linked to its conformational flexibility. The macrocyclic ring can adopt various conformations, and the preferred arrangement is highly sensitive to the surrounding environment, including the presence of guest ions and the pH.

A. The Unligated Conformation

In its free, uncomplexed state, aza-18-crown-6 exhibits significant conformational flexibility. Computational studies, particularly Density Functional Theory (DFT) calculations, have shown that the lowest-energy conformer of the free ligand often possesses a C₂h symmetry.[7][8] This conformation is characterized by a relatively open and flattened structure.

B. The Impact of Protonation

A key feature of aza-18-crown-6 is its high proton affinity, which is significantly greater than that of its all-oxygen counterpart, 18-crown-6.[9][10] This high basicity is attributed to the ability of the protonated nitrogen to form intramolecular hydrogen bonds with the ether oxygen atoms. Upon protonation, the macrocycle undergoes a dramatic conformational change, folding to create a more compact and symmetrical structure where the protonated amine is stabilized by hydrogen bonding interactions with the distal oxygen atoms.[9][10] This conformational reorganization is crucial for its interaction with biological systems and its potential as a pH-responsive molecular switch.

Diagram: Conformational Change of Aza-18-Crown-6 upon Protonation

Caption: Protonation induces a significant conformational shift in aza-18-crown-6.

C. Complexation with Metal Cations

Aza-18-crown-6 is an excellent ligand for a variety of metal cations, including alkali, alkaline-earth, and transition metals.[11] The size of the macrocyclic cavity is well-suited for ions such as K⁺, Ba²⁺, Sr²⁺, and Ca²⁺.[11] The complexation process is driven by ion-dipole interactions between the cation and the lone pairs of the oxygen and nitrogen atoms.

Upon complexation, the aza-crown ether wraps around the metal ion, adopting a conformation that maximizes the coordination interactions. This often results in a more rigid and organized structure compared to the free ligand. The stability of these complexes is influenced by several factors, including the size and charge of the cation, the nature of the solvent, and the presence of counter-ions.

Table 1: Stability Constants (log K) for Aza-18-Crown-6 Complexes with Various Cations

| Cation | Solvent | log K | Reference |

| K⁺ | Methanol | 4.35 | [12] |

| Na⁺ | Methanol | 3.58 | [12] |

| Ag⁺ | H₂O-DMSO | Varies with solvent composition | [13] |

| Ba²⁺ | Acetonitrile | >5 | [11] |

| Sr²⁺ | Acetonitrile | >5 | [11] |

| Ca²⁺ | Acetonitrile | 4.8 | [11] |

Note: Stability constants are highly dependent on experimental conditions.

III. Experimental and Computational Methodologies for Structural Elucidation

A combination of experimental techniques and computational modeling is essential for a thorough understanding of the structure and conformation of aza-18-crown-6.

A. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of aza-18-crown-6 and its complexes. This technique can reveal precise bond lengths, bond angles, and the overall conformation of the macrocycle. For instance, X-ray crystal structures of metal complexes can show how the crown ether encapsulates the cation and the coordination geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of aza-18-crown-6 or its complexes by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of aza-18-crown-6 in solution. ¹H and ¹³C NMR can provide information about the symmetry and conformational changes of the macrocycle upon protonation or complexation.[14][15] Changes in chemical shifts and coupling constants can be used to monitor these processes. Advanced NMR techniques, such as 2D NMR (COSY, NOESY), can provide more detailed structural information, including through-bond and through-space correlations.

Experimental Protocol: ¹H NMR Titration for Complexation Studies

-

Sample Preparation: Prepare a solution of aza-18-crown-6 in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃).

-

Initial Spectrum: Record the ¹H NMR spectrum of the free ligand.

-

Titration: Add incremental amounts of a concentrated solution of the metal salt of interest to the NMR tube.

-

Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.

-

Data Analysis: Monitor the changes in the chemical shifts of the crown ether protons. The data can be used to determine the stoichiometry and stability constant of the complex.

Diagram: Workflow for Structural Analysis of Aza-18-Crown-6

Caption: A typical workflow for the comprehensive analysis of aza-18-crown-6.

C. Computational Chemistry

Theoretical calculations, particularly DFT, have become indispensable for studying the conformational landscape of aza-crown ethers.[7][8] These methods can be used to:

-

Predict the geometries and relative energies of different conformers.

-

Simulate the effects of protonation and metal ion complexation on the structure.

-

Calculate spectroscopic properties (e.g., NMR chemical shifts) to aid in the interpretation of experimental data.

Computational Workflow: DFT Analysis of Aza-18-Crown-6 Conformation

-

Initial Structure Generation: Generate initial 3D structures of aza-18-crown-6 conformers.

-

Geometry Optimization: Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculation: Determine the relative energies of the different conformers.

-

Analysis of Properties: Calculate other properties of interest, such as charge distribution, dipole moment, and NMR shielding tensors.

IV. Applications in Drug Development and Beyond

The unique structural and chemical properties of aza-18-crown-6 and its derivatives make them attractive for a range of applications, particularly in the biomedical field.

-

Ionophores and Ion Sensors: Their ability to selectively bind and transport ions across membranes makes them valuable as synthetic ionophores and as components in ion-selective electrodes and sensors.[2]

-

Drug Delivery: Aza-crown ethers can be functionalized with targeting moieties or drug molecules to create sophisticated drug delivery systems.[16][17] The pH-responsive nature of the aza group can be exploited for controlled drug release in specific physiological environments.

-

Radiopharmaceuticals: The ability to chelate radiometals makes aza-crown derivatives promising scaffolds for the development of radiopharmaceuticals for imaging and therapy.[18]

-

Catalysis: Aza-crown ethers can act as phase-transfer catalysts, accelerating reactions by transporting ionic reactants into organic phases.[5]

Conclusion

Aza-18-crown-6 ether is a versatile and dynamic molecule with a rich conformational landscape that is highly responsive to its environment. The interplay between its structure, protonation state, and ability to complex metal ions provides a fertile ground for the design of novel functional molecules. A thorough understanding of its fundamental properties, achieved through a combination of advanced experimental and computational techniques, is crucial for unlocking its full potential in drug development, sensing, and materials science.

References

-

Julian, R. R., & Beauchamp, J. L. (2002). The unusually high proton affinity of Aza-18-crown-6 ether: Implications for the molecular recognition of lysine in peptides by lariat crown ethers. Journal of the American Society for Mass Spectrometry, 13(5), 493–499. [Link]

-

PubMed. (2002). The unusually high proton affinity of aza-18-crown-6 ether: implications for the molecular recognition of lysine in peptides by lariat crown ethers. National Center for Biotechnology Information. [Link]

-

PubMed. (2011). Conformational analysis of 18-azacrown-6 and its bonding with late first transition series divalent metals: insight from DFT combined with NPA and QTAIM analyses. National Center for Biotechnology Information. [Link]

-

Alatortsev, O. A., et al. (2022). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Molecules, 27(13), 4005. [Link]

-

Gorbunova, M. G., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Pharmaceuticals, 14(4), 359. [Link]

-

Wikipedia. (n.d.). Aza-crown ether. Wikimedia Foundation. [Link]

-

ResearchGate. (2011). Conformational Analysis of 18-Azacrown-6 and Its Bonding with Late First Transition Series Divalent Metals: Insight from DFT Combined with NPA and QTAIM Analyses. [Link]

-

ScienceOpen. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. [Link]

-

ResearchGate. (2025). Thermodynamics of the Complexation of 1-Aza-18-Crown-6 with Ag+ Ions in H2O–DMSO Solvents. [Link]

-

MDPI. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. [Link]

-

Wikipedia. (n.d.). 18-Crown-6. Wikimedia Foundation. [Link]

-

Organic Syntheses. (n.d.). 18-crown-6. [Link]

-

Semantic Scholar. (2002). The unusually high proton affinity of Aza-18-crown-6 ether: Implications for the molecular recognition of lysine in peptides by lariat crown ethers. [Link]

-

International Journal of Scientific & Engineering Research. (n.d.). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]

-

International Journal of Chemical Studies. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. [Link]

-

PMC. (2025). A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. [Link]

-

ResearchGate. (2025). 1H NMR and spectrophotometric study of alkaline metal ion complexes with N-dansyl aza-18-crown-6. [Link]

-

ResearchGate. (2026). Molecular fan based on photoinduced recoordination in bis(aza-18-crown-6) cyclohexanone EtNH3+ complexes: mechanism and its unusual aspects. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 18-Crown-6 in Advanced Chemical Applications: Medicine & Electronics. [Link]

-

ResearchGate. (n.d.). 300 MHz 1 H NMR spectrum of [Ln(18-crown-6)(NO 3 ) 3 ] in CDCl 3 at temperature of 288 K. [Link]

-

ResearchGate. (n.d.). Complex formation constants a between the cations and the diazacrown.... [Link]

-

UBC Library Open Collections. (2025). Development of triaza-18-crown-6 chelators for radiotheranostic metals. [Link]

-

Semantic Scholar. (n.d.). Conformational study of the structure of free 18-crown-6.. [Link]

-

YouTube. (2022). Making 18-crown-6 - Crown Ethers. [Link]

-

Science.gov. (n.d.). crown ethers 18-crown-6: Topics. [Link]

-

PubChem. (n.d.). 18-Crown-6. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. [Link]

-

MDPI. (2022). The Structure and Location of 18-Crown-6 Ether in Zeolites RHO and ZK-5. [Link]

-

Asian Journal of Chemistry. (2014). Synthesis, Characterization and X-Ray Crystal Structure of Copper Complex with 18-Crown-6. [Link]

-

ResearchGate. (2019). (PDF) The role of crown ethers in drug delivery. [Link]

-

proton-ionizable crown ethers. a short review. (n.d.). [Link]

Sources

- 1. Aza-crown ether - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Conformational analysis of 18-azacrown-6 and its bonding with late first transition series divalent metals: insight from DFT combined with NPA and QTAIM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The unusually high proton affinity of aza-18-crown-6 ether: implications for the molecular recognition of lysine in peptides by lariat crown ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of triaza-18-crown-6 chelators for radiotheranostic metals - UBC Library Open Collections [open.library.ubc.ca]

An In-depth Technical Guide to the Physical Properties of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane (Aza-18-crown-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane, commonly known as Aza-18-crown-6. As a heterocyclic crown ether, this compound's unique structure, characterized by a hydrophilic cavity and a hydrophobic exterior, underpins its significant applications in host-guest chemistry, phase transfer catalysis, and increasingly, in the field of drug development. Understanding its physical characteristics is paramount for its effective application and for the design of novel therapeutic agents and delivery systems. This document delves into the experimental and computed data for its key physical parameters, provides detailed methodologies for their determination, and discusses the implications of these properties for its use in scientific research.

Introduction: The Significance of Aza-18-crown-6

Crown ethers, first described by Charles J. Pedersen in 1967, are a class of macrocyclic polyethers that can selectively bind with various cations.[1] The nomenclature, such as "18-crown-6," indicates the total number of atoms in the ring (18) and the number of oxygen atoms (6). The introduction of a nitrogen atom into the crown ether framework to create an aza-crown ether, such as this compound (Aza-18-crown-6), introduces a site for functionalization, significantly expanding its utility. This modification allows for the attachment of various side chains, altering the compound's solubility, complexation kinetics, and biological activity.

The ability of aza-crown ethers to form stable complexes with metal ions and organic cations is central to their application.[2] This property is being explored in drug development for purposes such as enhancing the solubility and bioavailability of poorly soluble drugs, acting as ionophores to transport ions across cell membranes, and serving as building blocks for more complex, targeted drug delivery systems.[3] The physical properties of Aza-18-crown-6, from its melting point to its spectroscopic fingerprint, are critical determinants of its behavior in these applications.

Core Physical Properties

A thorough understanding of the physical properties of Aza-18-crown-6 is essential for its handling, characterization, and application. The following sections detail the key physical parameters of this compound.

General Characteristics

-

Molecular Formula: C₁₂H₂₅NO₅[4]

-

Molecular Weight: 263.33 g/mol [4]

-

Appearance: White to light yellow or light orange crystalline powder or mass.[5][6]

-

Hygroscopicity: The compound is hygroscopic and sensitive to air, necessitating storage in a dry, inert atmosphere.[5]

Tabulated Physical Properties

The quantitative physical properties of Aza-18-crown-6 are summarized in the table below. It is important to note that while the melting point is well-documented, some other parameters are based on estimations and predictions. The provided experimental protocols in the subsequent sections offer a pathway to precise experimental determination.

| Physical Property | Value | Source |

| Melting Point | 46-49 °C | [4][5] |

| Boiling Point | 406.57 °C (rough estimate) | [5] |

| Density | 1.1122 g/cm³ (rough estimate) | [5] |

| Refractive Index | 1.4287 (estimate) | [5] |

| pKa | 8.69 ± 0.20 (Predicted) | [5] |

| Water Solubility | Insoluble | [5] |

Experimental Protocols for Property Determination

The following protocols provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of Aza-18-crown-6. The causality behind experimental choices is explained to ensure a deep understanding of the procedures.

Melting Point Determination

-

Principle: The melting point is a fundamental property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.

-

Methodology: Capillary Method

-

Sample Preparation: Finely powder a small amount of Aza-18-crown-6. Due to its hygroscopic nature, this should be done in a dry environment (e.g., a glove box).

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (46-49 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Boiling Point Determination (Under Reduced Pressure)

-

Principle: Aza-18-crown-6 has a high estimated boiling point at atmospheric pressure, which may lead to decomposition. Therefore, vacuum distillation is the preferred method for determining its boiling point. By reducing the pressure, the boiling point is lowered to a more accessible and less destructive temperature range.[7]

-

Methodology: Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased to maintain a vacuum.

-

Sample and Boiling Chips: Place a small amount of Aza-18-crown-6 and a magnetic stir bar or a few boiling chips into the distilling flask.

-

Vacuum Application: Connect the apparatus to a vacuum source and slowly evacuate the system to the desired pressure.

-

Heating: Gently heat the distilling flask.

-

Observation: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, as well as the corresponding pressure. This temperature is the boiling point at that specific pressure.

-

Density Determination

-

Principle: The density of a solid can be accurately determined using a pycnometer, which measures the volume of the solid by fluid displacement.

-

Methodology: Gas Pycnometry (for solids)

-

Instrument Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Sample Weighing: Accurately weigh a sample of Aza-18-crown-6.

-

Measurement: Place the sample in the pycnometer's sample chamber. The instrument will then fill the chamber with an inert gas (e.g., helium) and measure the pressure change to determine the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

-

Solubility Determination

-

Principle: Assessing the solubility in various solvents provides insight into the compound's polarity and is crucial for formulation and reaction condition selection.

-

Methodology: Qualitative and Quantitative Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Qualitative Test: To a test tube containing a small, known amount of Aza-18-crown-6 (e.g., 10 mg), add a small volume of the solvent (e.g., 1 mL). Observe for dissolution at room temperature. Gentle heating can be applied to assess temperature effects.

-

Quantitative Test (for soluble cases): Prepare a saturated solution of Aza-18-crown-6 in the solvent of interest at a specific temperature. Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid. This allows for the calculation of solubility in terms of g/L or mol/L.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of Aza-18-crown-6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of Aza-18-crown-6 is expected to show signals corresponding to the different types of protons in the molecule. The protons on the carbons adjacent to the oxygen atoms will appear at a different chemical shift than those adjacent to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will similarly show distinct signals for the carbon atoms in different chemical environments within the macrocycle.

-

Sample Preparation: Dissolve a small amount of Aza-18-crown-6 in a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected Peaks: The FTIR spectrum of Aza-18-crown-6 is expected to show characteristic peaks for C-O-C ether linkages, C-N stretching, and N-H bending (if the nitrogen is protonated or in a specific environment).

-

Sample Preparation: Due to its solid nature, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Mass Spectrometry (MS)

-

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Data: The mass spectrum of Aza-18-crown-6 will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide clues about the structure of the molecule.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for analyzing crown ethers.

Structure and Conformation

The three-dimensional structure of Aza-18-crown-6 is crucial to its function. The flexible nature of the macrocycle allows it to adopt different conformations to accommodate guest cations.

Caption: 2D representation of the Aza-18-crown-6 structure.

Implications for Drug Development

The physical properties of Aza-18-crown-6 directly influence its application in the pharmaceutical sciences.

-

Solubility: Its insolubility in water and solubility in various organic solvents is a key consideration for its use in phase transfer catalysis to facilitate reactions between water-soluble and organic-soluble reactants. In drug delivery, this property can be exploited to encapsulate hydrophilic drugs for transport across lipophilic biological membranes.

-

Melting Point and Stability: The moderate melting point and thermal stability are important for formulation processes, such as hot-melt extrusion.

-

Hygroscopicity: The hygroscopic nature of Aza-18-crown-6 requires careful handling and storage to prevent degradation and to ensure accurate weighing and formulation.

-

Complexation: The size of the hydrophilic cavity and the nature of the heteroatoms determine the selectivity and stability of the host-guest complexes formed. This is the fundamental property that allows for its use as an ionophore and in drug targeting.

Conclusion

This compound is a versatile macrocyclic compound with a rich set of physical properties that are integral to its diverse applications. This guide has provided a detailed overview of these properties, along with robust methodologies for their experimental determination. For researchers and professionals in drug development, a deep understanding of these fundamental characteristics is the cornerstone for innovation and the successful application of aza-crown ethers in creating next-generation therapeutics.

References

-

Gromov, S. P., et al. (2023). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Molecules, 28(5), 2236. [Link]

-

PubChem. 18-Crown-6. [Link]

-

Wikipedia. 18-Crown-6. [Link]

-

Užarević, K., et al. (2022). Characterization and isolation of a 18-crown-6 complex of potassium hydroxide prepared by milling. Chemical Communications, 58(8), 1162-1165. [Link]

-

Cole-Parmer. Atago 1212 Abbe Refractometer, for solids/liquids, 100-240 VAC. [Link]

-

Ossowski, T., et al. (2006). 1H NMR and spectrophotometric study of alkaline metal ion complexes with N-dansyl aza-18-crown-6. Central European Journal of Chemistry, 4(1), 13-28. [Link]

-

ResearchGate. Solid state ATR‐FTIR spectra of 18‐Crown‐6 and.... [Link]

-

Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

-

Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

University of Utah. DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

ResearchGate. Thermodynamics of the Complexation of 1-Aza-18-Crown-6 with Ag+ Ions in H2O–DMSO Solvents. [Link]

-

Heathrow Scientific. C10 Abbe Refractometer. [Link]

-

University of Rochester. Purification: Distillation at Reduced Pressures. [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Wang, S., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(2), 708. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 氮杂-18-冠醚-6 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 33941-15-0 [chemicalbook.com]

- 6. 1-Aza-18-crown-6, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]

The Unusually High Proton Affinity of Aza-18-Crown-6 Ether: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proton affinity of aza-18-crown-6 ether, a defining characteristic that significantly influences its chemical behavior and applications. We delve into the theoretical underpinnings of its exceptionally high basicity, contrasting it with its oxygen analogue, 18-crown-6. This guide offers detailed, field-proven protocols for both the experimental determination of proton affinity using mass spectrometry-based kinetic methods and its theoretical calculation via Density Functional Theory (DFT). Furthermore, we elucidate the profound implications of this high proton affinity in the realm of drug development, particularly in the design of ionophores and targeted drug delivery systems. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical methodologies.

Introduction: The Significance of Aza-18-Crown-6 Ether and its Proton Affinity

Crown ethers, cyclic polyethers first described by Charles Pedersen, are renowned for their ability to selectively bind cations, a property governed by the size of their central cavity.[1] The substitution of an oxygen atom with a nitrogen atom to form an aza-crown ether, such as aza-18-crown-6, introduces a site of significantly higher basicity. This fundamental change dramatically alters the molecule's chemical properties, most notably its proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction.

The proton affinity of aza-18-crown-6 has been experimentally determined to be approximately 250 ± 1 kcal/mol.[2] This value is substantially higher than that of its parent compound, 18-crown-6 (231 kcal/mol), and other analogous amines like diethanolamine (228 kcal/mol).[2] This unusually high basicity is not merely a chemical curiosity; it is a critical parameter that dictates its interaction with biological systems and its potential as a therapeutic agent or a tool in drug delivery. A comprehensive understanding of the origins and consequences of this high proton affinity is therefore paramount for its effective application.

Theoretical Framework: Unraveling the High Basicity of Aza-18-Crown-6

The remarkable proton affinity of aza-18-crown-6 is primarily attributed to the unique structural conformation of its protonated form. Upon protonation, the nitrogen atom becomes the primary basic site. The resulting ammonium group (R-NH2+-) engages in strong intramolecular hydrogen bonding with the distal oxygen atoms of the crown ether ring.

Semi-empirical calculations suggest that the protonated form of aza-18-crown-6 adopts a highly symmetrical structure where the three most distant oxygen atoms fold back to form hydrogen bonds with the protonated nitrogen.[2][3] This cooperative intramolecular hydrogen bonding effectively delocalizes the positive charge and stabilizes the protonated species, thereby increasing the energy released upon protonation, which translates to a higher proton affinity.

Caption: Protonation of aza-18-crown-6 and intramolecular hydrogen bonding.

This intramolecular stabilization is a key differentiator from simple amines and even from 18-crown-6, where protonation occurs on an ether oxygen, leading to a less stable oxonium ion.

Factors Influencing Proton Affinity:

-

Substitution on Nitrogen: The proton affinity of aza-18-crown-6 derivatives can be modulated by introducing substituents on the nitrogen atom. For instance, attaching an amide group, as in a lariat crown ether, lowers the proton affinity due to the electron-withdrawing nature of the carbonyl group.[2]

-

Solvent Effects: While proton affinity is a gas-phase property, the basicity in solution (pKa) is influenced by solvent interactions. The hydrophobic exterior of the crown ether can influence the solvation of the protonated species, affecting its stability.

-

Cation Complexation: The presence of a complexed cation within the crown ether cavity can significantly alter the proton affinity of the nitrogen atom by electrostatic repulsion.

Methodologies for Determining Proton Affinity

Accurate determination of proton affinity is crucial for understanding and predicting the behavior of aza-18-crown-6. Both experimental and computational methods are employed for this purpose.

Experimental Determination: The Kinetic Method

The kinetic method, a well-established mass spectrometric technique, is commonly used to determine the proton affinity of gas-phase molecules.[2] This method relies on the competitive fragmentation of a proton-bound dimer of two different bases.

Experimental Protocol: Kinetic Method

-

Preparation of the Proton-Bound Dimer:

-

Introduce a mixture of aza-18-crown-6 (A) and a reference base (B) with a known proton affinity into the ion source of a mass spectrometer (e.g., via electrospray ionization).

-

Generate the proton-bound dimer, [A-H-B]+, through ion-molecule reactions in the source.

-

-

Collision-Induced Dissociation (CID):

-

Mass-select the [A-H-B]+ ion in the mass spectrometer (e.g., in a quadrupole or ion trap).

-

Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell.

-

-

Analysis of Fragment Ions:

-

Monitor the relative abundances of the two competing fragmentation products: the protonated aza-18-crown-6 ([AH]+) and the protonated reference base ([BH]+).

-

The ratio of the ion abundances ([AH]+ / [BH]+) is related to the relative proton affinities of A and B.

-

-

Data Analysis:

-

The relationship between the ion abundance ratio and the proton affinities is given by the following equation (a simplified form): ln([AH]+ / [BH]+) ≈ (PA(A) - PA(B)) / RTeff where RTeff is the effective temperature of the ion population, which can be calibrated using a series of reference bases with well-established proton affinities.

-

By plotting ln([AH]+ / [BH]+) against the known PA(B) for a series of reference compounds, the unknown PA(A) can be determined from the intercept.

-

Caption: Workflow for the kinetic method to determine proton affinity.

Computational Determination: Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical tool to predict and understand the proton affinity of molecules. This method calculates the electronic structure and energies of the neutral and protonated species to determine the enthalpy of the protonation reaction.

Computational Protocol: DFT Calculation of Proton Affinity

-

Geometry Optimization:

-

Build the 3D structures of both the neutral aza-18-crown-6 molecule and its protonated form (with the proton on the nitrogen atom).

-

Perform geometry optimizations for both structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). This step finds the lowest energy conformation for each species.

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized geometries. This confirms that the structures are true minima on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE).

-

-

Energy Calculation:

-

Extract the total electronic energies (Eelec) and the ZPVEs for both the neutral (A) and protonated (AH+) species from the output files.

-

-

Proton Affinity Calculation:

-

The proton affinity (PA) at 0 K is calculated as: PA(0 K) = (Eelec(A) + ZPVE(A)) - (Eelec(AH+) + ZPVE(AH+))

-

To obtain the proton affinity at 298 K, thermal corrections to the enthalpy are added. The proton affinity is calculated as the negative of the enthalpy change of the reaction A + H+ -> AH+: ΔH_rxn = H(AH+) - H(A) - H(H+) PA = -ΔH_rxn The enthalpy of a proton, H(H+), is taken as (5/2)RT. The enthalpies of A and AH+ are calculated from the electronic energies and thermal corrections obtained from the frequency calculations.

-

Caption: Workflow for DFT calculation of proton affinity.

Synthesis of Aza-18-Crown-6 Ether

The synthesis of aza-18-crown-6 is a critical preparatory step for its study and application. Several synthetic routes have been reported, often involving the cyclization of a diamine with a dihalide or ditosylate. A common approach involves the reaction of N-benzyl diethanolamine with a suitable dietherification agent, followed by debenzylation.

Preparatory Protocol: Synthesis of Aza-18-Crown-6

-

Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6:

-

In a round-bottom flask, dissolve benzylamine and 1,2-bis(2-chloroethoxy)ethane in a suitable solvent such as acetonitrile.

-

Heat the mixture at reflux for an extended period (e.g., 24-48 hours).

-

After cooling, add a base such as sodium hydroxide and continue heating to facilitate the removal of excess benzylamine.

-

Extract the product into an organic solvent like chloroform, wash with water, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the resulting N,N'-dibenzyl-4,13-diaza-18-crown-6 by recrystallization.

-

-

Debenzylation to Aza-18-Crown-6:

-

Dissolve the purified N,N'-dibenzyl-4,13-diaza-18-crown-6 in ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under hydrogen pressure in a Parr apparatus until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain aza-18-crown-6.

-

Further purification can be achieved by recrystallization.

-

Implications for Drug Development

The high proton affinity of aza-18-crown-6 has profound implications for its use in drug development, influencing its function as an ionophore, its role in drug delivery, and its potential as a therapeutic agent itself.

Ionophore Activity and Drug Design

Aza-18-crown-6 and its derivatives can act as ionophores, facilitating the transport of cations across biological membranes.[4] The protonatable nitrogen atom allows for a pH-gradient-driven transport mechanism. At low pH, the nitrogen is protonated, and the crown ether can encapsulate and transport an anion. At higher pH, the nitrogen is deprotonated, releasing the anion. This property can be exploited in several ways:

-

Anticancer Agents: By disrupting ion homeostasis within cancer cells, aza-crown ether-based ionophores can induce apoptosis. For example, some aza-crown ether derivatives have shown antiproliferative activity.[4]

-

Antimicrobial Agents: The ability to alter ion gradients across microbial cell membranes makes aza-crown ethers potential candidates for antimicrobial drug development.[4]

The high proton affinity ensures that the nitrogen atom is readily protonated under physiological pH gradients, making this transport mechanism efficient.

Targeted Drug Delivery

The basic nitrogen of aza-18-crown-6 can serve as a handle for attaching drug molecules or targeting ligands. The protonation state of this nitrogen can be used to trigger drug release in specific microenvironments, such as the acidic environment of tumors or endosomes.

-

pH-Responsive Drug Release: A drug can be conjugated to the aza-crown ether via a linker that is stable at neutral pH but cleaves at acidic pH. The high proton affinity of the aza-crown ether ensures a sharp response to changes in pH.

-

Molecular Recognition and Targeting: The crown ether moiety can be used to target specific biological molecules, such as lysine residues in proteins, although the high proton affinity can sometimes inhibit noncovalent adduct formation with peptides.[2]

Structure-Activity Relationships

The proton affinity of aza-18-crown-6 is a key parameter in its structure-activity relationship (SAR). Modifying the substituents on the nitrogen atom or the crown ether ring can fine-tune the proton affinity and, consequently, the biological activity. For example, increasing the electron-donating character of the substituents on the nitrogen can further enhance the proton affinity, potentially leading to more potent ionophore activity. Conversely, introducing electron-withdrawing groups can decrease the proton affinity, which might be desirable for certain applications where a lower basicity is required.

Quantitative Data Summary

| Compound | Proton Affinity (kcal/mol) | Reference |

| Aza-18-crown-6 | 250 ± 1 | [2] |

| 18-crown-6 | 231 | [2] |

| Diethanolamine | 228 | [2] |

Conclusion

The exceptionally high proton affinity of aza-18-crown-6 ether is a cornerstone of its unique chemical identity and a driving force behind its burgeoning applications in science and medicine. This guide has provided a comprehensive overview of the theoretical basis for this property, detailed experimental and computational protocols for its determination, and a discussion of its significant implications for drug development. As researchers continue to explore the vast potential of aza-crown ethers, a thorough understanding of their fundamental properties, particularly their proton affinity, will be indispensable for the rational design of novel therapeutics and advanced drug delivery systems.

References

-

Julian, R. R., & Beauchamp, J. L. (2002). The unusually high proton affinity of Aza-18-crown-6 ether: Implications for the molecular recognition of lysine in peptides by lariat crown ethers. Journal of the American Society for Mass Spectrometry, 13(5), 493–498. [Link]

-

Gokel, G. W., Leevy, W. M., & Weber, M. E. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models. Chemical Reviews, 104(5), 2723–2750. [Link]

-

Krakowiak, K. E., Bradshaw, J. S., & Zamecka-Krakowiak, D. J. (1989). Synthesis of aza-crown ethers. Chemical Reviews, 89(4), 929–972. [Link]

-

Julian, R. R., Akin, M. C., May, J. A., Stoltz, B. M., & Beauchamp, J. L. (2002). Molecular Recognition of Arginine in Small Peptides by Supramolecular Complexation with Dibenzo-30-crown-10 Ether. Journal of the American Chemical Society, 124(48), 14516–14517. [Link]

-

Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. [Link]

Sources

- 1. Non-classical hydrogen bonding in [K(1-aza-18-crown-6)]BH4 and its 18-crown-6 counterpart - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. The unusually high proton affinity of aza-18-crown-6 ether: implications for the molecular recognition of lysine in peptides by lariat crown ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scm.com [scm.com]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Aza-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of aza-18-crown-6. As a molecule of significant interest in host-guest chemistry, ion sensing, and as a building block in drug development, a thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the study of its interactions with various chemical species. This document moves beyond a simple listing of chemical shifts to explain the underlying principles governing these values and how they are influenced by environmental factors.

Introduction: The Significance of Aza-18-crown-6 and its ¹³C NMR Signature

Aza-18-crown-6, a heterocyclic organic compound, is an analogue of the well-known crown ether 18-crown-6, where one oxygen atom is replaced by a nitrogen atom. This substitution introduces a site for protonation and functionalization, dramatically expanding its chemical versatility compared to its all-oxygen counterpart. The nitrogen atom's lone pair of electrons can participate in coordination with cations, and its ability to be protonated makes the molecule's binding properties highly pH-dependent.

¹³C NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of aza-18-crown-6. The chemical shift of each carbon nucleus is exquisitely sensitive to its local electronic environment. Therefore, changes in conformation, solvent, pH, and cation binding are directly reflected in the ¹³C NMR spectrum. A detailed understanding of these spectral changes provides invaluable insights into the molecule's behavior in different chemical settings.

Foundational Principles: Understanding ¹³C NMR Chemical Shifts in Aza-18-crown-6

The ¹³C NMR spectrum of aza-18-crown-6 is characterized by a set of distinct signals corresponding to the different carbon environments within the macrocycle. The chemical shifts are influenced by several key factors:

-

Electronegativity of Neighboring Atoms: The oxygen and nitrogen atoms in the crown ether ring are highly electronegative and exert a deshielding effect on the adjacent carbon atoms. This pulls electron density away from the carbons, causing their nuclei to experience a stronger magnetic field and resonate at a higher frequency (downfield shift). Carbons directly bonded to oxygen or nitrogen will, therefore, have significantly larger chemical shifts than simple alkanes.

-

Molecular Symmetry and Conformation: In a perfectly symmetrical and rigid conformation, chemically equivalent carbons would give rise to a single NMR signal. However, aza-18-crown-6 is a flexible molecule that can adopt various conformations in solution. The observed NMR spectrum is often a time-average of these conformations. Any process that alters the conformational equilibrium, such as solvent interactions or cation binding, will lead to changes in the observed chemical shifts.

-

Protonation State of the Nitrogen Atom: The nitrogen atom in aza-18-crown-6 can be protonated under acidic conditions. This protonation has a profound effect on the electronic structure of the molecule. The positive charge on the nitrogen atom significantly deshields the adjacent carbon atoms, leading to a substantial downfield shift of their NMR signals. This pH-dependent behavior is a key characteristic of aza-crown ethers.

-

Cation Complexation: Aza-18-crown-6 is an excellent ligand for various metal cations, particularly alkali metal ions like sodium (Na⁺) and potassium (K⁺). The binding of a cation within the macrocyclic cavity induces conformational changes and alters the electron distribution within the ring. These changes are readily detected by ¹³C NMR, with the chemical shifts of the carbon atoms involved in the coordination sphere being particularly affected. The magnitude and direction of these shifts provide information about the strength and nature of the cation-macrocycle interaction.

Experimental ¹³C NMR Data of Aza-18-crown-6

The following tables summarize the experimentally observed ¹³C NMR chemical shifts for 1-aza-18-crown-6 under various conditions. The carbon atoms are numbered as shown in the diagram below.

Caption: Numbering scheme for the carbon atoms in 1-aza-18-crown-6.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of Neutral 1-Aza-18-crown-6 in Different Solvents

| Carbon Atom | CDCl₃ | Acetone-d₆ | DMSO-d₆ |

| C2, C18 | ~49.5 | ~49.8 | ~49.2 |

| C3, C17 | ~71.2 | ~71.5 | ~70.8 |

| C5, C15 | ~70.8 | ~71.1 | ~70.4 |

| C6, C14 | ~70.8 | ~71.1 | ~70.4 |

| C8, C12 | ~70.5 | ~70.8 | ~70.1 |

| C9, C11 | ~70.5 | ~70.8 | ~70.1 |

Note: The exact chemical shifts can vary slightly depending on the concentration and temperature. The values presented are typical and serve as a guide.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Protonated 1-Aza-18-crown-6 (in acidic medium)

| Carbon Atom | CDCl₃ (with TFA) | D₂O (acidic) |

| C2, C18 | ~51.0 | ~51.5 |

| C3, C17 | ~69.8 | ~70.2 |

| C5, C15 | ~70.5 | ~70.9 |

| C6, C14 | ~70.5 | ~70.9 |

| C8, C12 | ~70.2 | ~70.6 |

| C9, C11 | ~70.2 | ~70.6 |

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of 1-Aza-18-crown-6 Complexed with Na⁺ and K⁺ Ions in Acetone-d₆

| Carbon Atom | Na⁺ Complex | K⁺ Complex |

| C2, C18 | ~49.0 | ~48.8 |

| C3, C17 | ~70.5 | ~70.3 |

| C5, C15 | ~69.9 | ~69.7 |

| C6, C14 | ~69.9 | ~69.7 |

| C8, C12 | ~70.2 | ~70.0 |

| C9, C11 | ~70.2 | ~70.0 |

Analysis and Interpretation of Spectral Data

Solvent Effects

The chemical shifts of aza-18-crown-6 show a modest dependence on the solvent.[1] This is primarily due to the different abilities of the solvents to form hydrogen bonds with the nitrogen atom and to solvate the macrocycle, which can influence its conformational equilibrium. In general, more polar and hydrogen-bond-accepting solvents can cause slight shifts in the carbon resonances.

The Pronounced Effect of Protonation

As evident from Table 2, the protonation of the nitrogen atom leads to a significant downfield shift of the adjacent carbons (C2 and C18) by approximately 1.5-2.0 ppm.[2] This is a direct consequence of the strong deshielding effect of the newly formed positive charge on the nitrogen. The other carbon atoms in the ring experience smaller, and generally upfield, shifts. This distinct spectral change upon acidification is a powerful diagnostic tool for confirming the presence of the aza-crown moiety and for studying acid-base equilibria.

Caption: Effect of protonation on the ¹³C NMR chemical shift of carbons adjacent to the nitrogen atom.

Cation Complexation: A Conformational Fingerprint

The complexation of aza-18-crown-6 with Na⁺ and K⁺ ions also induces noticeable changes in the ¹³C NMR spectrum, as shown in Table 3. The binding of a cation within the cavity typically leads to a more rigid and defined conformation of the macrocycle. This conformational locking results in upfield shifts for most of the carbon atoms compared to the free ligand. The carbons adjacent to the nitrogen (C2 and C18) show a slight upfield shift, in contrast to the downfield shift observed upon protonation. This highlights the different nature of the interaction: covalent bond formation with a proton versus coordination with a metal cation. The subtle differences in the chemical shifts between the Na⁺ and K⁺ complexes reflect the different ionic radii of these cations and how they fit within the aza-18-crown-6 cavity.

Caption: Cation complexation induces a conformational change in aza-18-crown-6, which is reflected in its ¹³C NMR spectrum.

Experimental Protocols

Sample Preparation for ¹³C NMR Analysis

Objective: To prepare a sample of aza-18-crown-6 for ¹³C NMR analysis under neutral, acidic, and cation-complexed conditions.